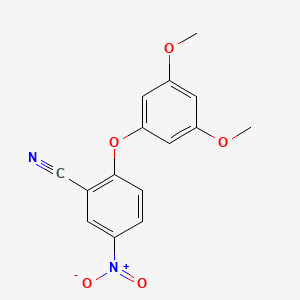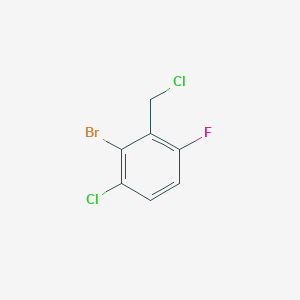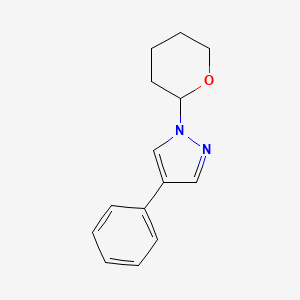
1-(Oxan-2-yl)-4-phenylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Oxan-2-yl)-4-phenylpyrazole is an organic compound that features a pyrazole ring substituted with a phenyl group and an oxan-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-2-yl)-4-phenylpyrazole typically involves the reaction of a suitable pyrazole precursor with an oxan-2-yl derivative. One common method is the cyclization of hydrazones with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid or sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Oxan-2-yl)-4-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild temperatures.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols, solvents like ethanol or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Applications De Recherche Scientifique
1-(Oxan-2-yl)-4-phenylpyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound in drug discovery for treating various diseases.
Industry: Utilized in the development of agrochemicals, dyes, and polymers due to its versatile chemical properties.
Mécanisme D'action
The mechanism of action of 1-(Oxan-2-yl)-4-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(Oxan-2-yl)-4-phenylpyrazole can be compared with other similar compounds, such as:
1-(Oxan-2-yl)-3-phenylpyrazole: Similar structure but with a different substitution pattern on the pyrazole ring.
1-(Oxan-2-yl)-4-methylpyrazole: Similar structure but with a methyl group instead of a phenyl group.
1-(Oxan-2-yl)-5-phenylpyrazole: Similar structure but with the phenyl group at a different position on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
938066-18-3 |
|---|---|
Formule moléculaire |
C14H16N2O |
Poids moléculaire |
228.29 g/mol |
Nom IUPAC |
1-(oxan-2-yl)-4-phenylpyrazole |
InChI |
InChI=1S/C14H16N2O/c1-2-6-12(7-3-1)13-10-15-16(11-13)14-8-4-5-9-17-14/h1-3,6-7,10-11,14H,4-5,8-9H2 |
Clé InChI |
HROBQYIJFDPCMU-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C=C(C=N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(6-Morpholin-4-yl-[1,3]thiazolo[4,5-b]pyrazin-2-yl)propanoic acid](/img/structure/B13899094.png)
![Cyclopropyl-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]methanone](/img/structure/B13899099.png)
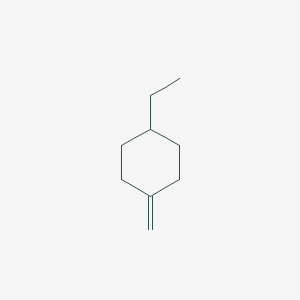
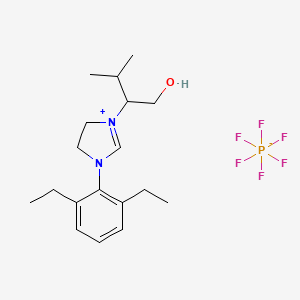


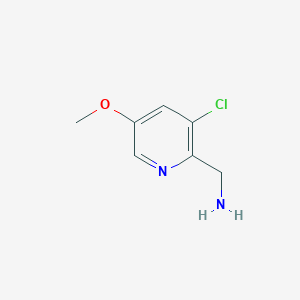
![Pyrazolo[1,5-a]pyrimidine-6,7-diamine](/img/structure/B13899137.png)
![4-[2-(4-Methylphenyl)-2-oxoethoxy]benzaldehyde](/img/structure/B13899138.png)
